7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methyl group at the 7th position and a 4-[(4-phenylpiperazin-1-yl)methyl] group at the 4th position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic transmission . The compound has been reported to display significant inhibition for AChE over BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in many cognitive functions. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which can have downstream effects on memory and cognition .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an enhancement of cholinergic transmission due to increased acetylcholine levels. This can potentially lead to improvements in cognitive functions such as memory and attention . .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit significant antibacterial and antifungal activity . The compound interacts with the oxidoreductase enzyme, as shown in docking studies . The nature of these interactions is primarily hydrophobic, occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Cellular Effects
Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one involves binding to the oxidoreductase enzyme . This interaction is believed to contribute to its antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-hydroxy-2H-chromen-2-one and 4-phenylpiperazine.
Formation of Intermediate: The 7-methyl-4-hydroxy-2H-chromen-2-one is reacted with a suitable reagent, such as formaldehyde, to form an intermediate compound.
Nucleophilic Substitution: The intermediate compound is then subjected to nucleophilic substitution with 4-phenylpiperazine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-2-one core or the piperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, solvents like methanol, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one: Lacks the methyl group at the 7th position.
7-methyl-4-[(4-benzylpiperazin-1-yl)methyl]-2H-chromen-2-one: Contains a benzyl group instead of a phenyl group on the piperazine ring.
7-methyl-4-[(4-phenylpiperazin-1-yl)ethyl]-2H-chromen-2-one: Has an ethyl linker instead of a methyl linker between the chromen-2-one core and the piperazine ring.
Uniqueness
7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the methyl group at the 7th position and the phenylpiperazine moiety contributes to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-7-8-19-17(14-21(24)25-20(19)13-16)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENKPXINFWDFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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